Product packaging for beta-Pompilidotoxin(Cat. No.:CAS No. 216064-36-7)

beta-Pompilidotoxin

Cat. No.: B1139751
CAS No.: 216064-36-7
M. Wt: 1557.9
Attention: For research use only. Not for human or veterinary use.
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Description

beta-Pompilidotoxin (β-PMTX) is a 13-amino acid peptide neurotoxin originally isolated from the venom of the solitary wasp Batozonellus maculifrons . It functions as a potent modulator of voltage-gated sodium channels (NaV) by binding to neurotoxin receptor site 3 on the extracellular surface, thereby slowing the inactivation phase of the sodium current . This mechanism leads to prolonged neuronal depolarization and enhanced synaptic transmission. A key characteristic of β-PMTX is its significant selectivity for neuronal sodium channel subtypes (including NaV1.1, NaV1.2, NaV1.3, NaV1.6, and NaV1.7) over cardiac (NaV1.5) and skeletal muscle (NaV1.4) subtypes, making it an invaluable tool for discriminating channel function in complex tissues . In research settings, application of β-PMTX has been shown to enhance excitatory postsynaptic potentials (EPSPs) and suppress fast inhibitory postsynaptic potentials (IPSPs) in rodent hippocampal CA1 neurons, illustrating its net excitatory effect in the central nervous system . Due to its compact, linear structure lacking disulfide bonds, it offers a synthetic advantage over other toxin classes like knottin peptides . Recent structure-activity relationship (SAR) studies have successfully developed β-PMTX analogs with drastically improved potency, further solidifying its role as a core scaffold for investigating sodium channel pharmacology and developing novel neuropharmacological tools .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C71H124N22O17 B1139751 beta-Pompilidotoxin CAS No. 216064-36-7

Properties

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-4-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C71H124N22O17/c1-11-40(9)56(93-62(103)44(23-16-17-27-72)86-69(110)57(41(10)12-2)92-59(100)43(73)22-18-28-80-70(76)77)68(109)82-35-54(96)83-48(31-38(5)6)63(104)89-50(33-42-20-14-13-15-21-42)65(106)90-51(34-55(97)98)66(107)85-46(25-26-53(74)95)61(102)88-49(32-39(7)8)64(105)91-52(36-94)67(108)84-45(24-19-29-81-71(78)79)60(101)87-47(58(75)99)30-37(3)4/h13-15,20-21,37-41,43-52,56-57,94H,11-12,16-19,22-36,72-73H2,1-10H3,(H2,74,95)(H2,75,99)(H,82,109)(H,83,96)(H,84,108)(H,85,107)(H,86,110)(H,87,101)(H,88,102)(H,89,104)(H,90,106)(H,91,105)(H,92,100)(H,93,103)(H,97,98)(H4,76,77,80)(H4,78,79,81)/t40-,41-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,56-,57-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBOJYGJMKPMNRC-QRIWDNSUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C71H124N22O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1557.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Architecture and Conformational Aspects of Beta Pompilidotoxin

Peptide Nature and Amino Acid Sequence

Beta-pompilidotoxin is a small peptide composed of 13 amino acid residues. researchgate.netnih.govmdpi.com It is closely related to α-pompilidotoxin, differing by only a single amino acid. wikipedia.org The primary structure of β-pompilidotoxin is characterized by the presence of both hydrophobic and charged amino acids, which are crucial for its interaction with sodium channels. wikipedia.orgresearchgate.net

The amino acid sequence of β-pompilidotoxin is Arg-Ile-Lys-Ile-Gly-Leu-Phe-Asp-Gln-Leu-Ser-Arg-Leu-NH2. medchemexpress.cnmedchemexpress.com A notable feature of this sequence is the C-terminal amidation, where the terminal leucine (B10760876) residue is amidated. This modification is common in bioactive peptides and often contributes to their stability and activity.

The molecular formula of β-pompilidotoxin is C71H124N22O17, with a molecular weight of approximately 1557.9 g/mol .

Absence of Disulfide Bonds and Implications for Structure

A significant structural characteristic of β-pompilidotoxin is the complete absence of disulfide bonds. apexbt.comresearchgate.netmdpi.comnih.govctestingbio.com This distinguishes it from many other venom peptides, such as those from sea anemones or scorpions, which typically contain multiple disulfide bridges that confer a rigid, well-defined three-dimensional structure. apexbt.comwikipedia.org

The lack of disulfide bonds in β-pompilidotoxin implies a higher degree of conformational flexibility. wikipedia.org This flexibility is thought to be important for its biological function, allowing it to adopt a specific conformation upon interacting with its target sodium channel. wikipedia.org Attempts to introduce disulfide bonds into the structure to make it less flexible have resulted in inactive peptides, highlighting the sensitivity of the toxin's activity to structural changes. wikipedia.org

Predicted and Experimentally Investigated Conformational States

The conformational landscape of β-pompilidotoxin has been investigated through both computational modeling and experimental approaches. wikipedia.orgnih.gov Molecular dynamics simulations and 3D modeling have suggested that β-pompilidotoxin can adopt a kinked or β-turn-like conformation. wikipedia.orgnih.gov

This proposed kink is thought to be facilitated by the Gly-5 residue, which, due to its steric flexibility, can induce a turn in the peptide backbone. wikipedia.org This conformation may be further stabilized by electrostatic interactions between the negatively charged aspartic acid at position 8 (Asp-8) and the positively charged residues, arginine at position 1 (Arg-1) and/or lysine (B10760008) at position 3 (Lys-3). wikipedia.orgnih.gov The correct positioning of these charged residues is critical for the toxin's activity, as interchanging them leads to inactive peptides. wikipedia.org

Overview of Voltage-Gated Sodium Channel Biophysics and Function

Voltage-gated sodium channels (VGSCs) are crucial transmembrane proteins that facilitate the rapid influx of sodium ions across the cell membrane, a process fundamental to the generation and propagation of action potentials in excitable cells like neurons and muscle cells. alliedacademies.orgnih.govexpasy.org These channels are composed of a large pore-forming α-subunit and one or more smaller auxiliary β-subunits. nih.govfrontiersin.orgresearchgate.net The α-subunit is organized into four homologous domains (I-IV), each containing six transmembrane segments (S1-S6). nih.govexpasy.orgfrontiersin.org The S1-S4 segments in each domain form the voltage sensor, which detects changes in the membrane potential, while the S5-S6 segments and the connecting P-loop form the ion-selective pore. expasy.orgresearchgate.netoup.com

The function of VGSCs is characterized by a cycle of conformational changes: resting, activated (open), and inactivated states. alliedacademies.orgoup.com At the resting membrane potential, the channel is closed. Upon membrane depolarization, the voltage sensors undergo a conformational change, leading to the opening of the channel pore and allowing sodium ions to flow down their electrochemical gradient. alliedacademies.orgoup.com This influx of positive charge is responsible for the rapid upstroke of the action potential. uq.edu.au

Within milliseconds of opening, most VGSCs enter a fast-inactivated state. uq.edu.au This process is mediated by an intracellular loop connecting domains III and IV, which acts as an inactivation gate, physically occluding the pore. researchgate.netoup.com Following inactivation, the channel must return to the resting state through membrane repolarization before it can be opened again. oup.com This refractory period is critical for regulating the firing frequency of neurons. Some channels also exhibit slow inactivation, a more prolonged non-conducting state that can occur during sustained depolarization. uq.edu.au The intricate biophysics of VGSC gating are essential for normal physiological function, and their modulation by toxins or drugs can have profound effects on cellular excitability. nih.govresearchgate.net

Mechanism of Sodium Channel Inactivation Modulation

This compound (β-PMTX) primarily exerts its effects by modulating the inactivation process of voltage-gated sodium channels. researchgate.netwikipedia.orgtocris.com This modulation leads to significant alterations in neuronal excitability.

A primary and well-documented effect of β-pompilidotoxin is the slowing of the fast inactivation kinetics of tetrodotoxin (B1210768) (TTX)-sensitive sodium channels. researchgate.netnih.gov This means that once the channels open in response to depolarization, they remain open for a longer duration before the inactivation gate closes. wikipedia.org For instance, in wild-type Purkinje cells, 10 μM β-PMTX was shown to increase the decay time constant of sodium currents. medchemexpress.comnih.gov This slowing of inactivation is observed across various neuronal cell types. nih.govjneurosci.org By prolonging the influx of sodium ions during an action potential, β-PMTX effectively enhances the depolarization phase. wikipedia.org This action is thought to underlie the toxin's ability to increase neuronal excitability and modulate rhythmic activity in spinal networks. researchgate.netnih.gov The capacity of β-PMTX to slow these inactivation currents suggests its potential as a convulsive agent. researchgate.net

In addition to slowing fast inactivation, β-pompilidotoxin enhances both steady-state and resurgent sodium currents. jneurosci.orgpnas.org The steady-state current, also known as persistent sodium current (INaP), is a non-inactivating component of the total sodium current. researchgate.netnih.gov Studies have shown that β-PMTX increases the peak amplitude of this persistent current. researchgate.netnih.gov This augmentation of INaP contributes to a general increase in intrinsic neuronal activity. researchgate.net

Resurgent currents are a unique type of sodium current observed in certain neurons, such as Purkinje cells, which are generated upon repolarization following a strong depolarization. nih.govjneurosci.org These currents are thought to arise from a rapid recovery from an open-channel block, a state that competes with fast inactivation. nih.gov By slowing the conventional fast inactivation, β-PMTX increases the likelihood of channels entering the open-blocked state, which in turn leads to a larger resurgent current upon repolarization. jneurosci.orgnih.gov Research has demonstrated that β-PMTX not only increases the amplitude of resurgent currents in wild-type neurons but can also induce them in neurons that typically lack them, such as NaV1.6-null Purkinje neurons. nih.govjneurosci.orgjneurosci.org This effect highlights the toxin's ability to profoundly alter the firing properties of neurons, facilitating rapid and repetitive firing patterns. nih.govjneurosci.org

Slowing of Fast Inactivation Kinetics

Identification of Receptor Binding Sites on Sodium Channels

The molecular target for this compound has been identified as neurotoxin receptor site 3 on the extracellular surface of the sodium channel α-subunit. wikipedia.orgnih.gov More specifically, research has pinpointed the S3-S4 linker of domain IV as a crucial component of the binding site. researchgate.netjneurosci.org This region is part of the voltage-sensing domain of the fourth homologous domain (VSD4), which is known to be critically involved in the process of fast inactivation. nih.govnih.gov

Studies using chimeric channels constructed from different sodium channel isoforms have revealed the importance of specific amino acid residues for the action of β-PMTX. A key finding was that a single amino acid difference in the extracellular loop of the D4S3-S4 linker, specifically at position 1616 in the rat brain type II (rBII) channel (an acidic residue, glutamate), is crucial for β-PMTX activity. researchgate.netresearchgate.net It is hypothesized that the positively charged amino acids within the β-PMTX peptide interact electrostatically with this negatively charged residue on the channel. wikipedia.org The accessibility of this binding site is likely voltage-dependent, increasing with depolarization as the S4 segment moves outward. jneurosci.org This interaction with the VSD4 paddle motif is consistent with the toxin's primary effect of slowing fast inactivation. nih.gov

Subtype Specificity and Selectivity among Sodium Channel Isoforms

This compound exhibits notable selectivity for neuronal sodium channel subtypes over muscle and cardiac isoforms. nih.govapexbt.com It has been shown to have no effect on the fast inactivation kinetics of the skeletal muscle (NaV1.4) and cardiac (NaV1.5) sodium channel subtypes at concentrations where it significantly modulates neuronal channels. uq.edu.aunih.gov This discrimination is a key feature of its pharmacological profile. tocris.com

Within the family of neuronal sodium channels, β-pompilidotoxin demonstrates a degree of subtype specificity. researchgate.netnih.gov It is known to slow the inactivation process of several tetrodotoxin-sensitive (TTX-S) neuronal channels, including NaV1.1, NaV1.2, NaV1.3, NaV1.6, and NaV1.7. uq.edu.auresearchgate.netnih.gov

Initial studies reported that β-PMTX activates human NaV1.1, albeit with weak activity. nih.gov It also delays fast inactivation at NaV1.2 and NaV1.3. uq.edu.au The toxin shows a particular preference for the NaV1.6 channel, where it is rather selective and inhibits fast inactivation. researchgate.netwikipedia.org

The differential effects on various subtypes can be attributed to subtle differences in their structure, particularly at the toxin's binding site. wikipedia.org For instance, the presence of a glutamate (B1630785) residue at position 1616 in the rNaV1.2 channel is critical for β-PMTX sensitivity, and its absence in the cardiac rNaV1.5 isoform contributes to the toxin's lack of effect on the latter. researchgate.netresearchgate.net

Analogs of β-PMTX have been developed that show improved activity on human NaV1.1 and retain the preference for neuronal subtypes (NaV1.1, NaV1.2, NaV1.3, NaV1.6, NaV1.7) over the muscular and cardiac subtypes (NaV1.4, NaV1.5). nih.gov These analogs demonstrate that the selectivity profile can be enhanced, further highlighting the potential of the pompilidotoxin scaffold as a tool for studying specific neuronal sodium channels. nih.govresearchgate.net

Interactive Table: Effect of β-Pompilidotoxin on Neuronal Sodium Channel Subtypes

Channel SubtypeReported Effect of β-PMTXEC50 (µM)Reference(s)
NaV1.1 Delays fast inactivation, weak activation- uq.edu.au, nih.gov
NaV1.2 Delays fast inactivation21 uq.edu.au
NaV1.3 Delays fast inactivation99 uq.edu.au
NaV1.6 Inhibits fast inactivation (selective)30 researchgate.net, uq.edu.au
NaV1.7 Delays fast inactivation- uq.edu.au
NaV1.4 No effect>140 uq.edu.au, nih.gov
NaV1.5 No effect>140 uq.edu.au, nih.gov

Mechanistic Insights into Voltage Gated Sodium Channel Modulation

Selectivity Profile of β-Pompilidotoxin

Research has consistently demonstrated that β-pompilidotoxin (β-PMTX) exhibits a distinct selectivity for neuronal voltage-gated sodium channels over subtypes found in cardiac and skeletal muscle. nih.govnih.gov This toxin, a small 13-amino acid peptide derived from wasp venom, slows the inactivation of sodium channels, a mechanism that it does not effectively impart on the primary sodium channel isoforms of muscle tissue, namely NaV1.4 (skeletal muscle) and NaV1.5 (cardiac muscle). nih.govsmartox-biotech.com

The functional difference is rooted in the molecular structure of the channel isoforms. Studies using chimeric mutants of rat brain and heart sodium channel subunits have identified that specific amino acid residues in the extracellular loop of the D4S3-S4 segment in neuronal sodium channels are crucial for the binding and action of pompilidotoxins. eurekaselect.com The corresponding regions in NaV1.4 and NaV1.5 channels are presumed to lack the necessary structural components for effective binding, rendering them insensitive to the toxin. wikipedia.org This selectivity is a key feature of pompilidotoxins and distinguishes them from other sodium channel toxins that may have broader activity. nih.goveurekaselect.com

Investigations into synthetic analogs of β-PMTX have further solidified these findings. A study involving the rational design of β-PMTX analogs produced several peptides with significantly enhanced activity on the human neuronal sodium channel NaV1.1. nih.govnih.gov When these potent analogs were tested across a panel of sodium channel subtypes, they retained the parental toxin's preference for neuronal channels (hNaV1.1, hNaV1.2, hNaV1.3, hNaV1.6, hNaV1.7) while showing no significant activity on the human skeletal muscle subtype hNaV1.4 or the human cardiac subtype hNaV1.5. nih.govnih.govresearchgate.net

The table below presents data from a study on β-PMTX and its engineered analogs, quantifying their activity as a ratio of the area under the curve (AUC) of the sodium current in the presence of the peptide versus a baseline measurement. An AUC ratio close to 1.0 indicates a lack of channel activation. The data clearly shows that while the peptides activate various neuronal subtypes, their effect on NaV1.4 and NaV1.5 is negligible. nih.gov

CompoundhNaV1.1 Activation (AUC Ratio at 3.3 µM)hNaV1.2 Activation (AUC Ratio at 3.3 µM)hNaV1.3 Activation (AUC Ratio at 3.3 µM)hNaV1.4 Activation (AUC Ratio at 3.3 µM)hNaV1.5 Activation (AUC Ratio at 3.3 µM)hNaV1.6 Activation (AUC Ratio at 3.3 µM)hNaV1.7 Activation (AUC Ratio at 3.3 µM)
β-PMTX1.41.61.41.01.01.51.3
Analog 1611.04.53.51.11.03.22.1
Analog 1712.33.42.81.01.02.31.6
Analog 1812.74.94.01.11.03.52.2

Data sourced from Garrison et al. (2019). nih.gov

This pronounced selectivity makes β-pompilidotoxin and its analogs valuable pharmacological tools for studying the specific roles of neuronal sodium channels in the nervous system without the confounding effects of activating channels in cardiac or skeletal muscle tissue. nih.govnih.gov

Structure Activity Relationship Sar Studies and Rational Design of Beta Pompilidotoxin Analogues

Identification of Critical Amino Acid Residues for Biological Activity

SAR studies have successfully identified several key amino acid residues that are crucial for the biological activity of β-PMTX. The proper positioning of these residues is considered critical for the toxin's ability to bind to and modulate sodium channels. wikipedia.org

Basic Residues (Positions 1, 3, and 12): Early research on the related α-pompilidotoxin (α-PMTX) and subsequent studies on β-PMTX have consistently highlighted the essential role of the basic amino acids at positions 1 (Arginine), 3 (Lysine), and 12 (Arginine). wikipedia.orgeurekaselect.comscienceopen.commdpi.com The removal of the basic residue Lys-3 was not tolerated, indicating the importance of a positive charge at this position for activity. nih.gov

Phenylalanine (Position 7): The aromatic residue Phenylalanine at position 7 (Phe-7) plays a vital role in mediating the interaction between the toxin and the sodium channel. wikipedia.orgnih.gov Studies involving the replacement of Phe-7 with a polar residue resulted in a complete loss of activity, underscoring its essentiality. wikipedia.org

Glycine (Position 5): Three-dimensional modeling suggests that β-PMTX may adopt a kinked, β-turn-like conformation, a structural feature facilitated by the flexibility of the Glycine residue at position 5 (Gly-5). wikipedia.orgnih.gov This proposed conformation could be a key aspect of its pharmacologically active state. wikipedia.org However, attempts to stabilize this turn by replacing Gly-5 with other turn-favoring residues were not successful, indicating a high sensitivity to structural changes in this region. wikipedia.org

Aspartic Acid (Position 8): The negatively charged Aspartic Acid at position 8 (Asp-8) is thought to contribute to the stability of the active conformation through electrostatic interactions with the positively charged residues at positions 1 and 3. wikipedia.orgnih.gov Despite this, its removal through an Alanine mutation (D8A) was tolerated, unlike the removal of Lys-3. nih.gov

Peptide Length and C-Terminus: The full length of the 13-amino acid chain and the amidation of the C-terminus are also considered essential for the toxin's activity. scienceopen.com Analogues with shorter sequences showed reduced or no activity. scienceopen.com

Role of Basic and Lipophilic Interactions in Receptor Binding and Potency

The potency of β-pompilidotoxin and its analogues is governed by a combination of electrostatic (basic) and lipophilic interactions with the sodium channel receptor. The toxin is proposed to bind at neurotoxin receptor site 3 on the channel's extracellular surface. wikipedia.orgnih.gov

Basic Interactions: The interaction between the positively charged basic residues of the toxin and negatively charged acidic residues on the sodium channel is a key determinant of binding and activity. nih.govnih.gov For instance, the acidic residue Glu-1616 in the rat NaV1.2 channel has been identified as important for β-PMTX activity. nih.gov Rational design efforts have leveraged this by enhancing the basicity of the toxin. Replacing Lysine (B10760008) at position 3 with the more basic Arginine (a K3R mutation) resulted in an analogue (peptide 9) with improved activity, confirming the importance of charge interactions at this position. wikipedia.orgnih.gov

Development of Analogues with Enhanced Potency and Selective Channel Modulation

Through rational design, researchers have successfully developed β-PMTX analogues with substantially enhanced potency while maintaining a desirable selectivity profile. nih.govacs.org

Initial modifications focused on increasing basicity and lipophilicity. The analogue with a K3R mutation (peptide 9) showed improved activity. nih.gov More significant enhancements were achieved by modifying the lipophilic residues. Replacing Phe-7 with the non-natural amino acid 1-Naphthalalanine (1-Nal) created peptide 16, and replacement with 2-Naphthalalanine (2-Nal) created peptide 17, both of which exhibited a substantial boost in activity. nih.gov

The most potent analogues were developed by combining beneficial mutations. Peptide 18, which incorporates both the K3R mutation and a Serine to Leucine (B10760876) mutation at position 11 (S11L), demonstrated the highest activity. nih.gov At a concentration of 3.3 μM, peptide 18 produced a 1170% activation of the hNaV1.1 channel, representing a nearly 30-fold increase in activity compared to the 40% activation seen with the native β-PMTX at the same concentration. nih.govacs.org

Crucially, these highly active analogues retained the parent toxin's preference for neuronal sodium channel subtypes (NaV1.1, 1.2, 1.3, 1.6, 1.7) over the skeletal muscle (NaV1.4) and cardiac (NaV1.5) isoforms. nih.govacs.org This demonstrates selective channel modulation. The practical utility of these analogues was confirmed when peptide 16 was shown to partially rescue the firing activity of cultured mouse cortical neurons that had been inhibited by a NaV1.1/1.3 selective blocker. nih.govnih.govacs.org

Table 1: Activity of Selected Beta-Pompilidotoxin Analogues on hNaV1.1

Peptide Modification(s) % Activation of hNaV1.1 Current (at 3.3 μM)
β-PMTX Wild-Type 40%
Peptide 9 K3R ~150%
Peptide 16 F7(1-Nal) ~800%
Peptide 17 F7(2-Nal) ~1000%
Peptide 18 K3R, S11L 1170%

Data sourced from Garrison et al. (2019). nih.govnih.gov

Neurophysiological and Pharmacological Effects in Experimental Models

Impact on Synaptic Transmission in Invertebrate and Mammalian Systems

β-Pompilidotoxin has been shown to profoundly influence synaptic transmission in both invertebrate and mammalian models. nih.govmdpi.com Its effects are characterized by a marked enhancement of excitatory signals and a concurrent suppression of certain inhibitory pathways. nih.govmdpi.com

Facilitation of Excitatory Postsynaptic Potentials

A key effect of β-PMTX is the potentiation of excitatory postsynaptic potentials (EPSPs). wikipedia.orgnih.gov In studies using lobster neuromuscular junctions, both α-pompilidotoxin (α-PMTX) and β-PMTX were found to enhance EPSPs. wikipedia.org This enhancement leads to oscillatory spike responses and prolonged depolarization of the muscle membrane. wikipedia.org In mammalian systems, specifically in rat hippocampal CA1 neurons, β-PMTX enhances EPSPs by inducing repetitive firing of presynaptic axons, which results in a summation of these potentials. nih.gov This facilitation of excitatory transmission is a direct consequence of the toxin's ability to slow the inactivation of voltage-gated sodium channels. wikipedia.orgnih.gov Furthermore, research on rat hippocampal slices revealed that β-PMTX potentiated EPSPs that are mediated by both non-NMDA and NMDA receptors. nih.gov This potentiation is attributed to repetitive presynaptic axon firings, leading to a summation of EPSPs. nih.gov

Effects on Neuromuscular Junction Activity

At the neuromuscular junction, particularly in invertebrate preparations like the lobster, β-PMTX demonstrates potent activity. wikipedia.orgmdpi.com It significantly facilitates neuromuscular synaptic transmission, an effect that is approximately five times more potent than that of its analog, α-PMTX. wikipedia.orgmdpi.com This facilitation manifests as an enhancement of EPSPs, generating oscillatory spike responses and leading to larger and longer depolarizations of the muscle membrane, ultimately causing muscle contraction. wikipedia.org The toxin's action on the presynaptic terminal, where it prolongs sodium channel opening, is the primary driver of this enhanced neurotransmitter release and subsequent potentiation of postsynaptic responses. nih.govmdpi.com

Influence on Neuronal Network Dynamics and Excitability

The influence of β-pompilidotoxin extends beyond single synapses to the broader dynamics of neuronal networks, significantly altering their excitability and rhythmic activity. researchgate.netnih.gov

Modulation of Spontaneous Rhythmic Activity in Spinal Networks

In dissociated spinal cord cultures from embryonic rats, β-PMTX has been shown to modulate spontaneous rhythmic activity. researchgate.netnih.gov Specifically, the application of β-PMTX leads to a reduction in the number of population bursts while simultaneously increasing the background asynchronous activity. researchgate.netnih.gov This modulation is linked to the toxin's effect on both transient and persistent sodium currents. researchgate.netnih.gov By enhancing intrinsic neuronal activity, β-PMTX profoundly alters the spontaneous rhythmic patterns within these spinal networks. researchgate.netnih.gov

Regulation of Neuronal Firing Rates and Network Bursting

Further investigation into the cellular mechanisms reveals that β-PMTX has a dual effect on neuronal excitability. researchgate.netnih.gov It can convert previously silent interneurons into spontaneously active ones, with one study noting that 58% of silent interneurons became active after its application. researchgate.netnih.gov Additionally, it increases the firing rate of neurons that are already intrinsically spiking. researchgate.netnih.gov When synaptic transmission is blocked, β-PMTX increases both the intrinsic activity at individual channels and the number of intrinsically activated channels. researchgate.netnih.gov This general increase in neuronal firing and excitability contributes to the observed changes in network-level activity, such as the disruption of synchronized bursting. researchgate.netmdpi.com

Interactive Data Table: Effects of β-Pompilidotoxin on Neuronal Activity

Experimental ModelKey FindingReference
Lobster Neuromuscular JunctionEnhanced excitatory postsynaptic potentials (EPSPs), with β-PMTX being 5 times more potent than α-PMTX. wikipedia.orgmdpi.com
Rat Hippocampal CA1 NeuronsPotentiation of EPSPs through repetitive presynaptic firing; suppression of fast inhibitory postsynaptic potentials (IPSPs). nih.gov
Rat Spinal Cord CulturesReduction in population bursts and an increase in background asynchronous activity. researchgate.netnih.gov
Rat Spinal Cord InterneuronsConversion of 58% of silent interneurons to spontaneously active ones and increased firing rate of intrinsically spiking cells. researchgate.netnih.gov

Advanced Research Methodologies and Experimental Approaches

Isolation and Purification Techniques from Natural Sources

Beta-Pompilidotoxin is a neurotoxin naturally found in the venom of the solitary wasp Batozonellus maculifrons. nih.govnih.gov Its isolation and purification are critical first steps for detailed characterization and experimental use. The process typically involves the extraction of venom from the venom sacs of the wasps. nii.ac.jp Following extraction, the crude venom undergoes several rounds of reverse-phase high-performance liquid chromatography (HPLC). nii.ac.jpnih.gov The fractions are collected and their neuroactivity is assessed using bioassays, such as neuromuscular preparations of lobster walking legs. nii.ac.jp This bioassay-guided fractionation allows for the identification of the active components. mdpi.com The structures of the purified toxins are then analyzed using mass spectrometry techniques, specifically matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry. nih.govresearchgate.net

Wasp SpeciesToxinPurification MethodStructural Analysis
Anoplius samariensisα-PompilidotoxinReverse-phase HPLCMALDI-TOF-MS
Batozonellus maculifronsβ-PompilidotoxinReverse-phase HPLCMALDI-TOF-MS

Chemical Synthesis Techniques for Peptide Production

While β-PMTX can be isolated from its natural source, chemical synthesis provides a more accessible and scalable alternative for obtaining the peptide for research purposes. wikipedia.org The solid-phase peptide synthesis (SPPS) method, particularly using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, is a common approach for producing β-PMTX and its analogs. nii.ac.jpwikipedia.orgnih.gov This technique involves the stepwise addition of amino acids to a growing peptide chain that is attached to a solid resin support. wikipedia.org This method allows for precise control over the amino acid sequence, enabling the creation of various analogs to study structure-activity relationships. nih.gov The synthesis of analogs has been crucial in identifying key residues responsible for the toxin's activity and selectivity for different sodium channel isoforms. wikipedia.orgnih.gov

Electrophysiological Characterization Using Patch-Clamp and Voltage-Clamp Methods

Patch-clamp and voltage-clamp techniques are fundamental for characterizing the effects of β-PMTX on ion channels. researchgate.netscielo.br These electrophysiological methods allow for the direct measurement of ion currents flowing through the membranes of excitable cells, such as neurons. researchgate.netscielo.br Whole-cell patch-clamp recordings have been used to study the impact of β-PMTX on both transient and persistent sodium currents in various neuronal preparations, including dissociated spinal cord cultures and Purkinje neurons. researchgate.netjneurosci.org

Studies have shown that β-PMTX slows the inactivation of tetrodotoxin (B1210768) (TTX)-sensitive sodium channels. researchgate.netnih.gov For instance, in wild-type Purkinje cells, 10 μM β-PMTX was found to significantly increase the decay time constant of sodium currents. medchemexpress.com Furthermore, β-PMTX has been demonstrated to increase the peak amplitude of the persistent sodium current (INaP). researchgate.netnih.gov These findings indicate that the toxin modulates the gating properties of sodium channels, leading to enhanced neuronal excitability. researchgate.net

Neuronal PreparationKey FindingTechnique
Rat Spinal Cord Culturesβ-PMTX increases the peak amplitude of the persistent sodium current (INaP). researchgate.netnih.govWhole-cell patch clamp
Wild-type Purkinje Neuronsβ-PMTX increases resurgent sodium current. researchgate.netjneurosci.orgWhole-cell voltage clamp
med Purkinje Neurons (lacking NaV1.6)β-PMTX induces resurgent sodium current. researchgate.netjneurosci.orgWhole-cell voltage clamp

Application of Multielectrode Array (MEA) Recordings for Network Analysis

Multielectrode array (MEA) recordings are a powerful tool for investigating the effects of β-PMTX on the collective activity of neuronal networks. researchgate.netnih.gov MEAs consist of a grid of electrodes that can simultaneously record the electrical activity from multiple neurons in a culture or tissue slice. iu.edu This technique has been employed to study the impact of β-PMTX on spontaneous rhythmic activity in dissociated spinal cord cultures from embryonic rats. researchgate.netnih.gov

Recombinant Expression Systems (e.g., HEK cells, Xenopus oocytes) for Ion Channel Studies

Recombinant expression systems, such as Human Embryonic Kidney (HEK) 293 cells and Xenopus laevis oocytes, are invaluable for studying the interaction of β-PMTX with specific ion channel subtypes. researchgate.netnih.govnih.gov These cells can be genetically engineered to express a single type of ion channel, allowing for a detailed analysis of the toxin's selectivity and mechanism of action in a controlled environment. researchgate.netua.es

For example, HEK293 cells expressing the rat brain type II (rBII) sodium channel α-subunit were used to demonstrate that β-PMTX modifies the channel's properties, whereas it has no effect on the rat heart α-subunit (rH1) at similar concentrations. researchgate.net This highlights the toxin's selectivity for neuronal over cardiac sodium channels. researchgate.net Similarly, Xenopus oocytes are a robust system for expressing and functionally characterizing various ion channels and receptors, offering a large cell size that facilitates electrophysiological recordings. ua.esresearchgate.netxenbase.org Studies using chimeric mutants of different sodium channel isoforms expressed in these systems have helped to pinpoint specific amino acid residues that are crucial for the binding and action of β-PMTX. researchgate.net

Utilization of Cultured Neuronal Cells and Tissue Slices

Cultured neuronal cells and acute tissue slices provide a more physiologically relevant context for studying the effects of β-PMTX compared to recombinant systems. nih.govresearchgate.net Dissociated spinal cord cultures from embryonic rats have been instrumental in demonstrating how β-PMTX modulates spontaneous network activity and intrinsic neuronal properties. researchgate.netnih.gov In these cultures, β-PMTX was observed to convert silent interneurons into spontaneously active ones and increase the firing rate of already active cells. researchgate.netresearchgate.net

Similarly, brain tissue slices, such as those from the hippocampus, have been used to investigate the impact of pompilidotoxins on synaptic transmission. nih.gov For instance, α-pompilidotoxin, a closely related toxin, was shown to facilitate synaptic transmission in hippocampal slices. nih.gov These preparations preserve the local circuitry and cellular environment, allowing for the study of how toxins like β-PMTX affect synaptic integration and network function in a more intact system. nih.govelifesciences.org

Computational Modeling and Molecular Dynamics Simulations

Computational modeling and molecular dynamics simulations offer powerful in-silico approaches to complement experimental studies of β-PMTX. nih.gov These methods can provide insights into the structural dynamics of the peptide and its interaction with ion channels at an atomic level. nih.govresearchgate.net

Molecular dynamics simulations have been used to explore the potential pharmacologically active conformations of β-PMTX, which is a flexible linear peptide. nih.gov These simulations suggested that β-PMTX might adopt a kinked conformation stabilized by interactions between specific residues. wikipedia.org Such computational models help in generating hypotheses for rational drug design. nih.gov For example, based on modeling and structure-activity relationship data, analogs of β-PMTX have been designed with significantly improved activity on human neuronal sodium channels. nih.gov Furthermore, computational models of neurons and networks can be used to simulate the functional consequences of the experimentally observed changes in ion channel properties induced by β-PMTX, helping to link molecular actions to cellular and network-level phenomena. nih.govphysiology.orgjneurosci.org

Therapeutic and Investigative Applications in Biomedical Science

Beta-Pompilidotoxin as a Molecular Probe for Sodium Channel Research

This compound serves as an invaluable molecular probe primarily because it specifically targets and modifies the gating properties of voltage-gated sodium channels. nih.gov Its principal mechanism of action is the slowing of the fast-inactivation process of these channels. medchemexpress.comnih.gov This inhibition of inactivation leads to a persistent influx of sodium ions, which prolongs the action potential and increases neuronal excitability. oup.com

The toxin's utility as a probe is enhanced by its selectivity. This compound preferentially acts on neuronal sodium channel subtypes (such as Nav1.1, Nav1.2, Nav1.3, Nav1.6, and Nav1.7) over cardiac (Nav1.5) and skeletal muscle (Nav1.4) isoforms. uniprot.orgnih.govtocris.com This selectivity allows researchers to dissect the specific roles of different neuronal channels in the nervous system. nih.govresearchgate.net Studies have shown that its effects can vary between different cell types, which is attributed to the differential distribution of Nav channel subtypes in those cells. wikipedia.org

Research has utilized β-PMTX to:

Map Toxin Binding Sites: Studies suggest that pompilidotoxins bind to neurotoxin receptor site 3 on the extracellular surface of the sodium channel. amerigoscientific.com This site is located on the fourth voltage-sensing domain (VSD4) of the channel. nih.gov

Understand Channel Gating: By slowing inactivation, β-PMTX helps to uncouple the activation and inactivation processes, allowing for a more detailed study of the conformational changes the channel undergoes during gating. wikipedia.org It has been instrumental in studying a phenomenon known as resurgent sodium current, a type of current that is generated when the channel reopens briefly upon repolarization. medchemexpress.comoup.compnas.org

Differentiate Channel Subtypes: Its potent effect on the Nav1.6 channel, in particular, has made it a useful tool for studying the function and pharmacology of this specific subtype. nih.govresearchgate.netresearchgate.net

The characteristics of β-PMTX that make it a valuable research tool are summarized in the table below.

PropertyDescriptionSource(s)
Source Venom of the solitary spider wasp Batozonellus maculifrons amerigoscientific.comwikipedia.org
Structure 13-amino acid linear peptide with no disulfide bonds. nih.govresearchgate.net
Primary Action Slows the fast inactivation of voltage-gated sodium channels. medchemexpress.comnih.govtocris.com
Resulting Effect Creates a persistent or steady-state sodium current, enhances resurgent currents. medchemexpress.comoup.com
Selectivity Preferentially modulates neuronal Nav channels over cardiac and skeletal muscle subtypes. nih.govuniprot.orgnih.gov
Binding Site Proposed to bind at neurotoxin receptor site 3, involving the domain IV voltage sensor. nih.govnih.gov

Potential for Development of Novel Ion Channel Modulators

The unique structure and mechanism of β-pompilidotoxin make it an attractive starting point for the design of new drugs targeting ion channels. Its small size, consisting of only 13 amino acids and lacking complex disulfide bonds, makes it synthetically more accessible than larger, more complex toxins. researchgate.netnih.gov

The potential for therapeutic development stems from several key aspects:

Structural Scaffold: The β-PMTX peptide can be used as a "scaffold" or template. By systematically modifying its amino acid sequence, chemists can create analogues with improved properties, such as enhanced potency or greater selectivity for a specific sodium channel subtype. nih.gov

Structure-Activity Relationship (SAR) Studies: Research has focused on creating analogues of β-PMTX to understand which amino acids are critical for its activity. For example, replacing the phenylalanine at position 7 with more lipophilic (fat-soluble) amino acids was shown to significantly boost the toxin's activity. wikipedia.orgnih.gov These SAR studies provide a roadmap for designing new molecules with desired effects. nih.gov

Targeting Specific Channels: Because different Nav channel subtypes are implicated in different diseases (e.g., Nav1.7 in pain, Nav1.1 in epilepsy), the ability to design subtype-selective modulators is a major goal in pharmacology. mdpi.com Starting with a moderately selective peptide like β-PMTX, researchers have successfully created analogues with significantly enhanced activity and retained selectivity for neuronal channels. nih.govnih.gov In one study, an analogue showed a nearly 30-fold increase in activity at the human Nav1.1 channel compared to the original toxin. nih.gov Another engineered analogue was able to partially rescue the function of neurons that had been treated with a Nav1.1 inhibitor, demonstrating its potential utility as a neuropharmacological tool. nih.govresearchgate.net

The table below highlights research findings on β-PMTX analogues, demonstrating the potential for rational drug design.

Modification of β-PMTXResulting Effect on ActivityImplication for Drug DevelopmentSource(s)
Replacement of Lysine-3 with Arginine Increased activityDemonstrates the importance of basic residues for electrostatic interaction with the channel. wikipedia.org
Replacement of Phenylalanine-7 with lipophilic non-natural amino acids Significantly enhanced activity and potency on neuronal Nav channels.Highlights the role of lipophilic interactions and provides a strategy for creating more potent modulators. wikipedia.orgnih.gov
Combination of mutations (e.g., K3R and S11L) Higher activity than single mutations.Suggests that multiple sites on the peptide can be optimized to improve function. wikipedia.org
Synthesis of truncated peptides (N-terminal 7 amino acids) Retained selective inhibition of brain-type sodium channels.Shows that smaller, more drug-like peptides can be developed from the original toxin structure. researchgate.net

This line of research holds promise for developing novel therapeutics for a range of neurological disorders, including chronic pain, epilepsy, and others rooted in ion channel dysfunction. researchgate.netresearchgate.net

Q & A

Q. How can researchers model this compound's long-term effects on synaptic plasticity?

  • Methodological Answer : Implement longitudinal in vivo imaging (e.g., two-photon microscopy) to track dendritic spine dynamics in transgenic mice. Pair with behavioral assays (e.g., Morris water maze) to correlate structural changes with cognitive outcomes .

Data Analysis & Contradiction Resolution

Q. How should conflicting results in this compound bioactivity across studies be statistically analyzed?

  • Methodological Answer : Apply meta-analysis using random-effects models to account for inter-study variability. Stratify data by experimental parameters (e.g., dosage, assay type) and use funnel plots to assess publication bias .

Q. What computational approaches predict this compound's interaction with novel receptors?

  • Methodological Answer : Employ molecular dynamics (MD) simulations with all-atom force fields (e.g., AMBER) to model toxin-receptor binding kinetics. Validate predictions with alanine scanning mutagenesis and free energy perturbation calculations .

Q. How can batch-to-batch variability in this compound synthesis impact reproducibility?

  • Methodological Answer : Establish quality control (QC) protocols using LC-MS for purity checks and NMR for structural validation. Include reference standards in each assay plate to normalize inter-batch differences .

Translational & Mechanistic Research

Q. What methodologies assess this compound's synergistic effects with other neurotoxins?

  • Methodological Answer : Use isobologram analysis to quantify synergy in combinatorial treatments. Pair with calcium imaging to measure real-time neuronal activity changes and confirm results via Bliss independence or Loewe additivity models .

Q. How can researchers investigate this compound's role in receptor trafficking?

  • Methodological Answer : Apply total internal reflection fluorescence (TIRF) microscopy to visualize receptor internalization in live cells. Use pH-sensitive fluorescent tags (e.g., pHluorin) to monitor vesicular trafficking dynamics .

Q. What experimental designs validate this compound's clinical relevance in pain management?

  • Methodological Answer : Conduct ex vivo electrophysiology on human dorsal root ganglion (DRG) neurons and correlate findings with in vivo rodent pain models (e.g., von Frey filament testing). Perform pharmacokinetic/pharmacodynamic (PK/PD) modeling to optimize dosing regimens .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.